history and discovery of 5-hydroxypentanoic acid
history and discovery of 5-hydroxypentanoic acid
An In-depth Technical Guide to 5-Hydroxypentanoic Acid: From Historical Discovery to a Modern Bio-Based Platform Chemical
Abstract
5-Hydroxypentanoic acid (5-HPA), also known as 5-hydroxyvaleric acid, is a five-carbon ω-hydroxy fatty acid that has transitioned from a relatively obscure natural metabolite to a pivotal platform chemical in the modern bioeconomy.[1] Its bifunctional nature, possessing both a terminal hydroxyl and a carboxyl group, makes it an exceptionally versatile building block for a new generation of biodegradable polymers and a critical intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of 5-HPA, charting its historical discovery, detailing the evolution of its synthesis from petroleum-based routes to sustainable chemo-catalytic and biological methods, and exploring its significant applications in materials science and drug development.
Part 1: Foundational Knowledge and Discovery
Chemical Identity and Structure
5-Hydroxypentanoic acid (IUPAC name: 5-hydroxypentanoic acid) is a straight-chain fatty acid with the chemical formula C₅H₁₀O₃.[1][2] It is structurally defined by a five-carbon backbone with a carboxylic acid group at one end (C1) and a hydroxyl group at the other (C5). This structure predisposes it to intramolecular esterification (cyclization) to form its corresponding lactone, δ-valerolactone.[3][4]
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Synonyms: 5-Hydroxyvaleric acid, δ-Hydroxypentanoic acid[1]
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CAS Number: 13392-69-3[1]
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Molecular Weight: 118.13 g/mol [1]
Historical Context and Natural Occurrence
The scientific journey of 5-HPA began in the mid-20th century, not as a landmark discovery, but through its gradual identification in various biological systems. Initial reports noted its presence as a metabolite in microorganisms and plant systems, including the tomato (Solanum lycopersicum) and the protist Euglena gracilis.[1][3] For many years, its primary relevance was in clinical chemistry, where elevated levels of 5-HPA in urine served as a biomarker for certain metabolic disorders related to fatty acid oxidation.[3]
Key Biosynthetic Pathways
In nature, 5-HPA is involved in lipid metabolism.[2] A significant pathway for its formation is through the catabolism of L-lysine. In this pathway, L-lysine-derived metabolites are converted into glutarate semialdehyde, which serves as a critical branch-point intermediate.[2] The enzyme glutarate semialdehyde dehydrogenase can then reduce this intermediate to form 5-hydroxypentanoic acid.[2]
Caption: Simplified biosynthetic route to 5-HPA from L-lysine.
Part 2: The Evolution of Synthetic Methodologies
The industrial potential of 5-HPA drove the development of efficient and scalable production methods, marking a distinct shift from petroleum-based chemistry to sustainable, bio-based strategies.
Traditional Petroleum-Based Synthesis
The most established chemical route to 5-HPA begins with a petroleum-derived feedstock. This method remains relevant for laboratory-scale synthesis and as a benchmark for newer technologies.
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Starting Material: Cyclopentanone, derived from petroleum.
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Core Reaction: A Baeyer-Villiger oxidation of cyclopentanone using a peroxyacid (e.g., m-CPBA) converts the cyclic ketone into a cyclic ester, δ-valerolactone.[5]
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Final Step: The resulting δ-valerolactone is hydrolyzed under aqueous conditions to open the ring and yield 5-hydroxypentanoic acid.[5]
Causality: This route was favored for its reliability and use of well-understood chemical transformations. However, its reliance on fossil fuels and the use of stoichiometric oxidants present significant cost and environmental drawbacks for large-scale production.
The Paradigm Shift: Chemo-Catalysis from Biomass
The drive for sustainability has repositioned 5-HPA as a key target for biomass valorization. Modern chemo-catalytic strategies focus on converting abundant, plant-derived platform molecules like furfural into 5-HPA.[5] Furfural is readily produced from the dehydration of C5 sugars found in agricultural residues like corn cobs.[5]
Caption: Chemo-catalytic conversion of biomass-derived furfural to 5-HPA.
Experimental Protocol: Aqueous-Phase Hydrogenation of Furoic Acid
This protocol is a representative methodology based on principles described in recent patent literature for green synthesis.[5]
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Catalyst Preparation: Prepare a hydrodeoxygenation catalyst, which can be a mixture of a supported noble metal catalyst (e.g., 1% Pd/SiO₂) and a supported metal oxide catalyst.
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Reactor Setup: Charge a high-pressure autoclave reactor with furoic acid and deionized water as the solvent. The use of water instead of methanol is a key advantage for safety and environmental impact.[5]
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Reaction Execution: Add the prepared catalyst to the reactor. Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas (e.g., to 10 bar).[3] Heat the reactor to the target temperature (e.g., 80°C) and maintain with vigorous stirring for several hours.[3]
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Workup and Isolation: After cooling and depressurizing the reactor, filter the reaction mixture to remove the heterogeneous catalyst. The resulting aqueous solution contains 5-hydroxypentanoic acid. The product can be isolated and purified using standard techniques like solvent extraction or chromatography.
Trustworthiness: This self-validating system relies on a heterogeneous catalyst that can be recovered and potentially reused. The progress of the reaction can be monitored by taking aliquots and analyzing them via HPLC to quantify the consumption of furoic acid and the formation of 5-HPA. High yields, often exceeding 90%, validate the efficiency of the catalytic conversion.[5]
Microbial Synthesis: The Fermentative Route
A paradigm shift in production occurred with the development of engineered microbial strains capable of producing 5-HPA directly from simple sugars like glucose.[3] This approach leverages the power of metabolic engineering and synthetic biology.
Expertise in Action: Researchers have engineered strains of Corynebacterium glutamicum and Escherichia coli by introducing and optimizing the necessary biosynthetic pathways.[3] By using CRISPR/Cas9 genome editing and fed-batch fermentation strategies, a high flux of carbon from glucose is directed towards 5-HPA production. This method has achieved remarkable titers, with reports of up to 52.1 g/L of 5-HPA, demonstrating its potential for industrial-scale manufacturing.[3]
| Synthesis Route | Precursor | Key Advantages | Key Limitations | Reported Yield |
| Petroleum-Based | Cyclopentanone | Well-established, reliable chemistry | Relies on fossil fuels, multi-step | High (lab scale) |
| Chemo-Catalytic | Furoic Acid (from Biomass) | Uses renewable feedstock, green solvent (water) | Requires specialized catalysts, high pressure | Up to 97%[5] |
| Microbial Fermentation | Glucose | Fully renewable, mild conditions | Complex strain development, separation costs | 52.1 g/L (titer)[3] |
Part 3: Applications and Future Directions
The availability of sustainable 5-HPA has unlocked its potential as a versatile C5 platform chemical.
Caption: 5-HPA as a central C5 platform chemical for value-added products.
A Monomer for Biodegradable Polymers
The most significant application of 5-HPA is as a monomer for producing biodegradable polyesters, specifically poly(5-hydroxyvalerate), a type of polyhydroxyalkanoate (PHA).[5] These bioplastics are a sustainable alternative to conventional petroleum-based plastics. The properties of these polymers can be tuned by copolymerizing 5-HPA with other hydroxy acids, making them suitable for applications ranging from medical implants and drug delivery systems to sustainable packaging.[6]
An Intermediate in Drug Development
In the pharmaceutical industry, 5-HPA serves as a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[3][5] Its bifunctional nature allows it to be used as a carbon skeleton or to be incorporated into drug molecules to enhance their biocompatibility and modify their pharmacokinetic profiles.[3][5] It has been identified as a building block in the synthesis of anti-tumor, anti-diabetic, and anti-tuberculosis medications.[5]
Future Outlook
The trajectory for 5-HPA is firmly rooted in the principles of green chemistry and biotechnology. Future research will focus on:
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Catalyst Optimization: Developing more robust, selective, and cost-effective catalysts for converting biomass into 5-HPA.
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Metabolic Engineering: Further optimizing microbial strains and fermentation processes to increase titers, yields, and productivity, thereby reducing manufacturing costs.
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Polymer Science: Creating novel copolymers and composites based on 5-HPA to access a wider range of material properties for advanced applications.
Conclusion
5-Hydroxypentanoic acid exemplifies the successful evolution of a chemical from a biological curiosity to a high-value, sustainable product. Its history is intertwined with advancements in organic synthesis, catalysis, and metabolic engineering. As industries continue to pivot away from fossil fuel dependence, versatile and bio-based platform chemicals like 5-HPA will be indispensable in building a more circular and sustainable economy.
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